Icmt-IN-14 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase, an enzyme that plays a critical role in the post-translational modification of proteins. This compound exhibits significant biological activity, with an IC50 value of 0.025 micromolar, indicating its effectiveness in inhibiting this enzyme's function. The inhibition of isoprenylcysteine carboxyl methyltransferase is of particular interest in the context of cancer research, as it is involved in the modification of proteins that are crucial for cell signaling and proliferation.
Icmt-IN-14 is classified as a small molecule inhibitor specifically targeting the isoprenylcysteine carboxyl methyltransferase enzyme. Its classification as a biochemical inhibitor places it within the broader category of compounds used in therapeutic development, particularly in oncology and cellular biology .
The synthesis of Icmt-IN-14 involves multiple steps that typically include organic synthesis techniques such as nucleophilic substitution, reduction, and purification. Although specific proprietary details regarding the synthetic route are not publicly disclosed, general methods can be inferred from similar compounds. For instance, nucleophilic substitution reactions often utilize halogenated intermediates and nucleophiles like amines or thiols. Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride .
Icmt-IN-14 participates in various chemical reactions relevant to its synthesis and function:
These reactions typically require specific conditions regarding temperature, pressure, and solvent choice to ensure optimal yields and selectivity.
The mechanism by which Icmt-IN-14 inhibits isoprenylcysteine carboxyl methyltransferase involves binding to the enzyme's active site, thereby blocking access to its substrates. This inhibition prevents the methylation process critical for protein modification, ultimately affecting cellular signaling pathways involved in growth and proliferation.
Although specific physical properties for Icmt-IN-14 are not extensively documented, general characteristics can be inferred based on similar compounds:
Further studies into its solubility, melting point, and stability under different pH conditions would provide a comprehensive understanding of its physical characteristics.
Icmt-IN-14 has significant potential applications in scientific research, particularly in:
Isoprenylcysteine carboxyl methyltransferase (ICMT) catalyzes the terminal step in the post-translational modification of CaaX proteins—a superfamily of over 300 mammalian proteins characterized by a C-terminal CaaX motif (C = cysteine, a = aliphatic amino acid, X = variable residue). This enzymatic process consists of three sequential steps: 1) Prenylation: Attachment of a 15-carbon farnesyl or 20-carbon geranylgeranyl isoprenoid to the cysteine thiol via farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I); 2) Endoproteolysis: Cleavage of the -aaX residues by Ras-converting enzyme 1 (Rce1); and 3) Carboxyl Methylation: ICMT-mediated transfer of a methyl group from S-adenosylmethionine (SAM) to the exposed α-carboxyl group of the prenylated cysteine [2] [10].
Table 1: The CaaX Protein Processing Pathway
| Step | Enzyme | Modification | Functional Consequence |
|---|---|---|---|
| 1 | FTase/GGTase-I | Isoprenoid lipid attachment (farnesyl/geranylgeranyl) | Anchors protein to membranes |
| 2 | Rce1 | Proteolytic removal of -aaX residues | Exposes prenylated cysteine for methylation |
| 3 | ICMT | Methyl esterification | Enhances hydrophobicity; critical for membrane association and protein-protein interactions |
As an integral membrane protein localized to the endoplasmic reticulum (ER), ICMT possesses a unique architecture comprising five transmembrane α-helices enclosing a catalytic pocket. This topology enables it to bridge hydrophilic (SAM cofactor) and hydrophobic (prenylated substrate) environments [4] [10]. Structural analyses reveal a substrate-binding tunnel that accommodates the prenyl chain while positioning the cysteine carboxyl group near SAM’s reactive methyl group [4]. Consequently, methylation converts the negatively charged carboxylate into a neutral methyl ester, dramatically enhancing the membrane affinity of client proteins. This modification is indispensable for the biological activity of Ras, Rho, Rac, and nuclear lamins—proteins governing cell proliferation, cytoskeletal dynamics, and gene regulation [2] [6].
ICMT represents a strategic vulnerability in cancers driven by Ras mutations (occurring in ~30% of human malignancies). Unlike upstream prenyltransferases (e.g., FTase), ICMT processes all CaaX proteins regardless of their attached lipid (farnesyl or geranylgeranyl). This circumvents the clinical limitation of farnesyltransferase inhibitors (FTIs), where K-Ras and N-Ras evade inhibition via alternative geranylgeranylation ("alternate prenylation") [2] [6]. Genetic ablation of ICMT profoundly disrupts Ras localization and function:
Functionally, ICMT depletion or inhibition suppresses malignant phenotypes:
Table 2: Oncogenic Proteins Dependent on ICMT-Mediated Methylation
| Protein Class | Key Members | Role in Oncogenesis | ICMT-Knockout Phenotype |
|---|---|---|---|
| Ras GTPases | K-Ras, N-Ras, H-Ras | Proliferation/survival signaling | Mislocalization; loss of ERK activation |
| Rho GTPases | RhoA, Rac1, Cdc42 | Cytoskeletal remodeling; invasion | Cytosolic sequestration by RhoGDI; impaired migration |
| Heterotrimeric G-proteins | Gγ subunits | Signal transduction | Reduced membrane association |
| Nuclear Lamins | Prelamin A, Progerin | Genome stability | Accelerated turnover; reduced toxicity in progeria |
The quest for ICMT inhibitors has evolved through three generations:
Icmt-IN-14 (CAS: 1313602-97-9) emerged from a medicinal chemistry campaign to address limitations of prior inhibitors. Characterized as "compound 50" in primary literature, it exhibits an IC50 of 0.025 μM against human ICMT in biochemical assays—making it ~100-fold more potent than cysmethynil and comparable to ICMT-IN-1 [9]. Its significance lies in:
Table 3: Evolution of Key ICMT Inhibitors
| Compound | IC50 (μM) | Chemical Class | Key Advances | Limitations |
|---|---|---|---|---|
| Cysmethynil | 2.4 | Indole | First in vivo proof-of-concept; anti-tumor activity | Moderate potency; high dosing |
| ICMT-IN-1 | 0.0013 | Benzodiazepine | Nanomolar potency; cellular activity | Off-target effects |
| C75 | 0.5 | Biphenyl | Efficacy in progeria cells | Poor bioavailability |
| Icmt-IN-14 | 0.025 | Undisclosed | Balanced potency/selectivity | Under preclinical evaluation |
Chemical Structure Note: Icmt-IN-14 (C24H33NO2; MW 367.52) features a tertiary amine core flanked by lipophilic tert-butyl and aryl groups, enabling membrane permeability and docking within ICMT’s hydrophobic substrate tunnel [9] [10].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1